molecular formula C8H9ClN2O B173872 2,3-Dihydrocinnolin-4(1H)-one hydrochloride CAS No. 137195-33-6

2,3-Dihydrocinnolin-4(1H)-one hydrochloride

Cat. No. B173872
Key on ui cas rn: 137195-33-6
M. Wt: 184.62 g/mol
InChI Key: VLVHGNUUHYJMMG-UHFFFAOYSA-N
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Patent
US07365071B2

Procedure details

69.41 g of the product obtained in stage A are dissolved in 2.5 l of ethanol. 62.79 g of zinc powder are subsequently added, followed, slowly, by a mixture of 300 ml of ethanol and 150 ml of acetic acid at ambient temperature. The mixture is heated at reflux for 30 min. The reaction medium is subsequently separated by settling, and the zinc residue is washed several times with ethanol. After being allowed to cool for 20 minutes in an ice/methanol mixture (−15° C.), a solution of hydrogen chloride gas in ethyl acetate is then added (350 ml; 4M). The precipitate formed is filtered off, washed with ether and then with pentane, and finally dried (under reduced pressure). 42.12 grams (60%) of the expected product are obtained.
Quantity
69.41 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
62.79 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][N:3]=1.C(O)(=O)C>C(O)C.[Zn]>[ClH:1].[NH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[CH2:4][NH:3]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
69.41 g
Type
reactant
Smiles
Cl.N1=NC=C(C2=CC=CC=C12)O
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
62.79 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction medium is subsequently separated
WASH
Type
WASH
Details
the zinc residue is washed several times with ethanol
ADDITION
Type
ADDITION
Details
a solution of hydrogen chloride gas in ethyl acetate is then added (350 ml; 4M)
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with pentane, and finally dried (under reduced pressure)

Outcomes

Product
Name
Type
product
Smiles
Cl.N1NCC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42.12 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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